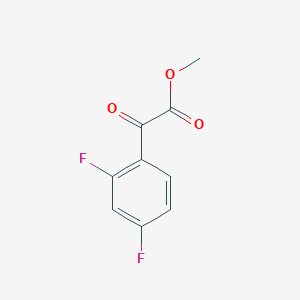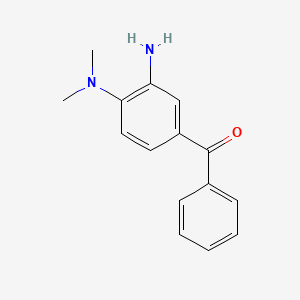![molecular formula C9H16O2 B8321077 2-Oxaspiro[4.5]decan-8-ol](/img/structure/B8321077.png)
2-Oxaspiro[4.5]decan-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxaspiro[45]decan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes an oxolane ring fused to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Oxaspiro[4.5]decan-8-ol involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the oxaspirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
2-Oxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学研究应用
2-Oxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of biologically active compounds and specialty chemicals
作用机制
The mechanism of action of 2-Oxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to influence various biochemical processes through its structural features .
相似化合物的比较
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but includes a nitrogen atom.
7-Substituted-8-oxaspiro[4.5]decan-1-ones: Variants with different substituents on the spirocyclic framework.
Uniqueness
2-Oxaspiro[4.5]decan-8-ol is unique due to its specific combination of an oxolane ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
2-oxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C9H16O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,10H,1-7H2 |
InChI 键 |
NGJSBONNRJQNEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1O)CCOC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B8320997.png)
![Methyl 2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzoate](/img/structure/B8321003.png)


![4-Methylamino-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8321022.png)
![7-Bromo-4-(2,4-dimethoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8321024.png)




![{4-[(2-Methylpyrrolidin-1-yl)methyl]phenyl}amine](/img/structure/B8321048.png)

![[4-(Cyclohexylmethyl)phenyl]methanamine](/img/structure/B8321062.png)

